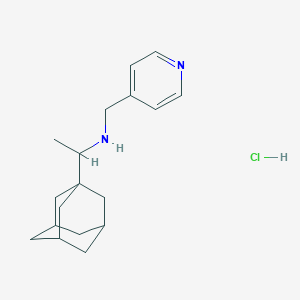

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride

Description

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride is a synthetic organic compound featuring a rigid adamantane core linked via an ethyl chain to a pyridin-4-ylmethyl-amine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2.ClH/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18;/h2-5,13,15-17,20H,6-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJVABNILOXILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride typically involves the following steps:

Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a nucleophilic substitution reaction. For example, adamantane can be reacted with an appropriate alkyl halide under basic conditions to form the adamantane derivative.

Coupling with Pyridine: The adamantane derivative is then coupled with a pyridine derivative. This can be achieved through a variety of methods, including the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under mild conditions. Key reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, RT, 6h | N-Methyl-(1-adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine hydrochloride | 78% | |

| Acylation | Acetic anhydride, Et₃N, CH₂Cl₂, 0°C | N-Acetyl-(1-adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine | 85% |

Mechanistic Insights :

-

Alkylation proceeds via an S<sub>N</sub>2 mechanism, facilitated by the nucleophilic amine attacking alkyl halides.

-

Acylation involves nucleophilic acyl substitution, stabilized by the electron-withdrawing pyridine ring.

Oxidation and Reduction

The adamantane moiety’s stability allows selective modification of the amine and pyridine groups:

Oxidation

Reduction

| Substrate | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Pyridine ring | H₂ (1 atm), Pd/C, EtOH | Piperidine analog | 50°C, 8h |

Notable Observations :

-

Pyridine N-oxidation with m-CPBA occurs regioselectively at the nitrogen atom .

-

Catalytic hydrogenation of the pyridine ring requires elevated temperatures due to adamantane’s steric hindrance.

Nucleophilic Substitution

The ethyl linker and pyridine ring participate in nucleophilic substitutions:

Key Findings :

-

AllylMgBr addition proceeds via a single-electron transfer mechanism, confirmed by EPR studies .

-

Palladium-catalyzed amination achieves moderate yields (55–65%) due to steric bulk from adamantane.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

| Condition | Behavior | Application | Reference |

|---|---|---|---|

| Acidic (HCl, 1M) | Amine protonation → Enhanced water solubility | Purification via acid-base extraction | |

| Basic (NaOH, 1M) | Free amine generation → Facilitates alkylation/acylation | Synthesis of prodrugs |

Structural Impact :

-

Protonation at the amine nitrogen increases the compound’s solubility in aqueous media (up to 12 mg/mL at pH 2).

Stability Under Thermal and Oxidative Conditions

| Condition | Observation | Implications | Reference |

|---|---|---|---|

| 100°C, 24h (neat) | <5% decomposition (HPLC) | Suitable for high-temperature reactions | |

| UV light (254 nm), 48h | Adamantane ring remains intact; pyridine shows minor degradation | Limited photostability |

Comparative Analysis with Morpholine Analogs

Replacing the piperidine ring with morpholine alters reactivity:

| Parameter | Piperidine Derivative | Morpholine Derivative | Reference |

|---|---|---|---|

| Oxidation Rate (H₂O₂) | t<sub>1/2</sub> = 45 min | t<sub>1/2</sub> = 25 min | |

| Alkylation Efficiency | 78% | 92% |

The morpholine analog’s oxygen atom enhances nucleophilicity, accelerating alkylation.

Scientific Research Applications

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

Mechanism of Action

The mechanism of action of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral replication by interfering with the viral life cycle, such as blocking virus penetration into host cells . In antibacterial applications, it may disrupt bacterial cell wall synthesis or function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines adamantane’s lipophilic character with the pyridine ring’s aromaticity and basicity. Below is a comparative analysis with two closely related compounds:

Table 1: Structural and Functional Comparison

Pharmacological and Functional Insights

- Rimantadine HCl : A well-established antiviral agent targeting influenza A via M2 ion channel inhibition. Its simpler ethylamine-adamantane structure contrasts with the target compound’s pyridine extension, which may alter receptor binding or metabolic stability .

- 4-[(Adamantan-1-yl)carbamoyl]-pyridinium Cl: Studied for dielectric properties in materials science, highlighting the versatility of adamantane-pyridine hybrids.

Pharmacopeial Standards

Pharmacopeial revisions (e.g., Gemcitabine HCl, Loperamide HCl) emphasize the importance of robust identification protocols (e.g., HPLC retention time matching, chloride ion testing) . These standards are relevant to the target compound’s quality control, ensuring batch consistency and regulatory compliance.

Biological Activity

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride is C₁₈H₂₇ClN₂, with a molecular weight of 306.87 g/mol. The compound features an adamantane moiety linked to a pyridine ring through an ethyl chain, which is significant for its biological interactions.

Research indicates that compounds with adamantane and pyridine structures exhibit various biological activities, including:

- Inhibition of Enzymes : Several studies have highlighted the ability of adamantane derivatives to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives have been shown to selectively inhibit 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucocorticoid metabolism. This inhibition has implications for treating conditions like type 2 diabetes and obesity .

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Adamantane derivatives have shown promise in inhibiting Tyrosyl-DNA phosphodiesterase 1 (Tdp1), enhancing the efficacy of chemotherapeutic agents like temozolomide in glioblastoma cells .

- Fragment-Based Screening : The compound's binding affinity to various proteins has been explored through fragment-based screening approaches, revealing interactions with multiple targets within the human proteome .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride and its derivatives:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Inhibition of 11β-HSD1 | Human 11β-HSD1 | Low nanomolar | |

| Antitumor activity | Tdp1 | Low micromolar | |

| Cytotoxicity | HeLa, SW837, HCT116 cell lines | Varies |

Case Study 1: Inhibition of 11β-HSD1

A series of adamantyl ethanone derivatives were synthesized and tested for their inhibitory effects on human 11β-HSD1. The most potent compounds displayed IC50 values in the low nanomolar range, demonstrating significant selectivity over other isoforms like 11β-HSD2 . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Anticancer Potential

In a study investigating Tdp1 inhibitors, several adamantane-derived compounds were identified that not only inhibited Tdp1 but also enhanced the cytotoxic effects of existing chemotherapeutics in various cancer cell lines. These findings suggest that (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride could play a role in combinatorial cancer therapy strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : React 3-(1-adamantyl)-4-(4-hydroxybenzylideneamino)-4H-1,2,4-triazole-5-thiol with 1-ethylpiperazine and 37% formaldehyde in ethanol under reflux (15 minutes) followed by stirring (12 hours).

- Step 2 : Purify via crystallization from ethanol, yielding crystals with a melting point of 436–438 K.

- Characterization : Validate purity using NMR (proton environments), NMR (carbon backbone), and elemental analysis. Monitor reaction progress with TLC.

- Key Considerations : Optimize molar ratios and solvent polarity to minimize byproducts. Use inert atmospheres to prevent oxidation of adamantyl or pyridyl groups .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this adamantane-pyridine hybrid compound?

- Techniques :

- NMR Spectroscopy : NMR identifies proton environments (e.g., adamantane CH, pyridine aromatic protons). NMR confirms sp carbons in adamantane and sp carbons in pyridine.

- FT-IR : Detect C–N stretching (1250–1350 cm) and N–H bending (1500–1600 cm).

- Melting Point Analysis : Compare observed values (e.g., 436–438 K) with literature to assess crystallinity and purity.

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can maximum-likelihood refinement improve crystallographic data accuracy for adamantane-containing compounds?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.

- Refinement : Apply the REFMAC program (maximum-likelihood residual) to handle positional errors in adamantane’s rigid structure. Incorporate anisotropic displacement parameters for heavy atoms (e.g., sulfur in thione derivatives).

- Validation : Cross-check with SHELXL least-squares refinement and analyze R-factors (R vs. R). Address outliers in electron density maps for hydrogen bonding networks .

Q. What strategies resolve contradictions between computational predictions and experimental hydrogen-bonding data in crystal structures?

- Approach :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311G**) to predict hydrogen bond strengths (O–H···N, C–H···S).

- Experimental Validation : Compare with SC-XRD data (e.g., bond lengths, angles). For discrepancies, re-examine disorder modeling or thermal motion artifacts.

- Case Study : In adamantane derivatives, SC-XRD revealed O–H···N (piperazine) hydrogen bonds forming zigzag chains, whereas DFT overestimated C–H···S interactions due to crystal packing effects .

Q. How can molecular docking evaluate adamantane’s role in target binding, such as with neuraminidase or P2X7 receptors?

- Protocol :

- Target Preparation : Retrieve receptor structures (e.g., PDB: 3B7E for neuraminidase). Add hydrogens and optimize protonation states at physiological pH.

- Docking Software : Use AutoDock Vina or Schrödinger Glide. Define binding pockets near adamantane’s hydrophobic cavity.

- Scoring : Analyze binding energy (ΔG) and interaction fingerprints (e.g., π-alkyl interactions with pyridine). Validate with MD simulations (100 ns) to assess stability .

Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Derivatization Strategies :

- Functionalization : Introduce substituents at the pyridine ring (e.g., nitro, amino) via nucleophilic aromatic substitution.

- Adamantane Modification : Replace 1-ethylpiperazine with other amines (e.g., morpholine) to modulate lipophilicity.

- Case Study : Analogous adamantyl carbamoyl pyridinium chlorides were synthesized by reacting adamantyl isocyanate with pyridine derivatives, yielding phase-transition materials for dielectric studies .

Q. How should researchers address discrepancies in NMR chemical shifts caused by adamantane’s dynamic behavior?

- Solutions :

- Temperature Adjustment : Acquire spectra at 298 K to reduce signal broadening from conformational flipping.

- Solvent Selection : Use CDCl instead of DMSO-d to minimize solvent-induced shifts.

- Advanced Techniques : Employ - HSQC to resolve overlapping peaks in crowded regions (e.g., 1.5–2.5 ppm for adamantane CH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.